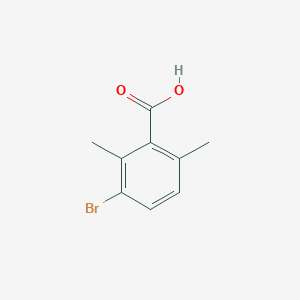

3-Bromo-2,6-dimethylbenzoic acid

Description

Properties

IUPAC Name |

3-bromo-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSHISAHZOMUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429105 | |

| Record name | 3-bromo-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123278-07-9 | |

| Record name | 3-bromo-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,6-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

3-Bromo-2,6-dimethylbenzoic acid is a solid compound at room temperature. Its fundamental identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3][4] |

| CAS Number | 123278-07-9 | [1][2][3][4][5] |

| Molecular Formula | C9H9BrO2 | [1][2][4] |

| Molecular Weight | 229.07 g/mol | [1][2][4] |

| Physical Form | Solid | |

| Purity | 98% | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Determination of Physical Properties

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, which is sealed at one end.

-

Apparatus: A melting point apparatus is used, which consists of a heated block or oil bath with a thermometer and a means to observe the capillary tube.

-

Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

For solid organic compounds, the boiling point is determined at atmospheric pressure and can be an important characteristic for identification and assessing thermal stability.

Methodology:

-

Apparatus: A small-scale distillation apparatus or a Thiele tube can be used.

-

Procedure: A small quantity of the substance is placed in a distillation flask or a test tube. For the Thiele tube method, a small, inverted capillary tube is placed in the test tube containing the sample.

-

Heating: The sample is heated, and the temperature is monitored with a thermometer.

-

Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary or the temperature at which the vapor and liquid phases are in equilibrium during distillation.

Solubility Determination

The solubility of this compound in various solvents provides insight into its polarity and potential applications in different solvent systems.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, such as water, ethanol, acetone, and toluene.

-

Procedure: A small, accurately weighed amount of the compound is added to a known volume of the solvent in a test tube or vial.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached. This can be facilitated by shaking or stirring.

-

Observation: The solubility is determined by visual inspection (whether the solid dissolves completely) or by quantitative analysis of the saturated solution. The results can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/L or mol/L).

Logical Relationship of Key Properties

The following diagram illustrates the interconnectedness of the fundamental identifiers and physical characteristics of this compound.

Caption: Key identifiers and physical properties of this compound.

References

- 1. 123278-07-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS: 123278-07-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Benzoic acid, 3-bromo-2,6-dimethyl-, CasNo.123278-07-9 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 4. CAS:123278-07-9, 3-溴-2,6-二甲基苯甲酸-毕得医药 [bidepharm.com]

- 5. 123278-07-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Bromo-2,6-dimethylbenzoic Acid (CAS: 123278-07-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylbenzoic acid, with the CAS number 123278-07-9, is a substituted aromatic carboxylic acid. Its chemical structure features a benzoic acid scaffold with a bromine atom at the 3-position and two methyl groups at the 2- and 6-positions. This arrangement of substituents makes it a valuable synthetic intermediate in various chemical syntheses, particularly in the development of novel pharmaceutical compounds and other biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available sources. Commercial suppliers typically offer this compound as a solid with a purity of 95-98%.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 123278-07-9 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Physical Form | Solid | |

| Purity | 95-98% | [1][2] |

| Storage | Ambient temperature, sealed in a dry environment | [3] |

Synthesis

A reliable method for the synthesis of this compound involves the direct bromination of 2,6-dimethylbenzoic acid.

Experimental Protocol: Bromination of 2,6-Dimethylbenzoic Acid

This protocol is adapted from a procedure described in the supporting information of a publication by the Royal Society of Chemistry.

Reaction Scheme:

Caption: Synthetic workflow for the preparation of this compound.

Materials:

-

2,6-Dimethylbenzoic acid

-

Tetrabutylammonium tribromide (Bu₄NBr₃)

-

A suitable reaction vessel

Procedure:

-

Combine 2,6-dimethylbenzoic acid and tetrabutylammonium tribromide (Bu₄NBr₃) in a reaction vessel.

-

Heat the reaction mixture to 100 °C.

-

Maintain the temperature and stir the reaction for 16 hours.

-

After the reaction is complete, perform an appropriate aqueous work-up to isolate the crude product.

-

Purify the crude product, for example, by recrystallization or column chromatography, to obtain pure this compound.

Expected Yield: This procedure has been reported to yield approximately 86% of the desired product.

Spectral Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 228.98587 |

| [M+Na]⁺ | 250.96781 |

| [M-H]⁻ | 226.97131 |

| [M+NH₄]⁺ | 246.01241 |

| [M+K]⁺ | 266.94175 |

Data sourced from PubChem.

Applications in Research and Drug Development

This compound serves primarily as a synthetic building block. Its utility lies in the potential to introduce a substituted phenyl ring into a larger molecule, which can be a key step in the synthesis of complex organic compounds, including those with potential biological activity.

While specific examples of the direct use of this compound in drug development are not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules. The bromo- and dimethyl- substitutions on the benzoic acid core can influence the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its binding affinity to biological targets.

For instance, related brominated benzoic acid derivatives have been investigated for a range of biological activities, including as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors.[4] The unique substitution pattern of this compound makes it an interesting candidate for the synthesis of novel derivatives for biological screening in various therapeutic areas.

Safety Information

Based on available safety data sheets, this compound is classified as a warning-level hazard.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

Standard precautionary measures for handling chemicals of this nature should be followed, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.

Conclusion

This compound is a readily synthesizable aromatic carboxylic acid with potential as a versatile intermediate in organic synthesis. While its direct biological activity is not yet well-characterized, its structural features suggest its utility in the construction of more complex molecules for drug discovery and other applications. Further research into the synthesis of derivatives of this compound and their subsequent biological evaluation could lead to the discovery of novel therapeutic agents.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for utilizing this compound in a research setting.

Caption: General research workflow starting from the synthesis of the title compound.

References

- 1. This compound | CAS: 123278-07-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Benzoic acid, 3-bromo-2,6-dimethyl-, CasNo.123278-07-9 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 3. 123278-07-9|this compound|BLD Pharm [bldpharm.com]

- 4. usbio.net [usbio.net]

Chemical structure of 3-Bromo-2,6-dimethylbenzoic acid

An In-depth Technical Guide to 3-Bromo-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated aromatic carboxylic acid, serves as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. While direct biological data on the parent compound is limited, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in drug discovery. This document aims to be a foundational resource for professionals engaged in the research and development of novel chemical entities.

Chemical Structure and Properties

This compound is a disubstituted benzoic acid with a bromine atom at the 3-position and two methyl groups at the 2- and 6-positions of the benzene ring.

Chemical Structure:

Molecular Formula: C₉H₉BrO₂[1][2]

Molecular Weight: 229.07 g/mol [2]

CAS Number: 123278-07-9[1]

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Purity | 98% | [1] |

| Storage Temperature | Ambient Storage | [1] |

| Monoisotopic Mass | 227.97859 Da (Predicted) | [3] |

| XlogP | 2.9 (Predicted) | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 2,6-dimethylbenzoic acid. A general procedure for this transformation is outlined below.

Experimental Protocol: Bromination of 2,6-Dimethylbenzoic Acid

This procedure describes the synthesis of a brominated derivative of an aromatic carboxylic acid and can be adapted for the synthesis of this compound.

Materials:

-

2,6-dimethylbenzoic acid

-

Tetrabutylammonium tribromide (Bu₄NBr₃)

-

Acetonitrile (MeCN)

-

Potassium Phosphate (K₃PO₄)

-

15% aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Pentane/Ethyl Acetate (EtOAc) mixture

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a vial, combine 2,6-dimethylbenzoic acid (0.50 mmol, 1.0 equiv), tetrabutylammonium tribromide (Bu₄NBr₃, 1.0 mmol, 2.0 equiv), and anhydrous potassium phosphate (K₃PO₄, 0.50 mmol, 1.0 equiv).

-

Add acetonitrile (MeCN, 2.5 mL, 0.2 M) to the vial.

-

Cap the vial and stir the reaction mixture at 100 °C for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 15% aqueous sodium thiosulfate (10.0 mL) and saturated aqueous sodium carbonate (10.0 mL).

-

Extract the organic phase with a mixture of pentane/EtOAc (95:5, 3 x 15.0 mL).

-

Dry the combined organic layers over magnesium sulfate (MgSO₄).

-

Remove the solvent in vacuo to yield the desired product.

Expected Outcome:

This procedure is reported to yield the desired product as a yellow oil.[4] The reported yield for a similar reaction was 86%.[4]

Spectral Characterization

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for various adducts of this compound are presented in Table 2.

| Adduct | m/z |

| [M+H]⁺ | 228.98587 |

| [M+Na]⁺ | 250.96781 |

| [M-H]⁻ | 226.97131 |

| [M+NH₄]⁺ | 246.01241 |

| [M+K]⁺ | 266.94175 |

| [M]⁺ | 227.97804 |

| [M]⁻ | 227.97914 |

Table 2: Predicted m/z values for this compound adducts.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. Although experimental spectra for this compound are not available, the expected chemical shifts can be inferred from related structures. For instance, in the ¹H NMR spectrum of the closely related 3-bromo-2-methylbenzoic acid, the methyl protons appear as a singlet around δ 2.73 ppm, and the aromatic protons are observed in the range of δ 7.15-7.94 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic ring.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6] The introduction of a bromine atom can significantly influence the biological properties of aromatic compounds.[6]

Derivatives of benzoic acid are being investigated as potential therapeutic agents for various diseases, including Alzheimer's disease, by targeting enzymes like acetylcholinesterase and carbonic anhydrases.[7] The structural framework of this compound makes it an interesting candidate for the synthesis of novel derivatives with potential pharmacological activities.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, the general class of benzoic acid derivatives has been shown to modulate various cellular pathways. For instance, some benzoic acid derivatives have been found to affect the ubiquitin-proteasome and autophagy-lysosome pathways.

To illustrate a potential synthetic pathway, a diagram for the synthesis of this compound from its precursor is provided below.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily synthesizable compound with potential applications in the development of new chemical entities for research and therapeutic purposes. This guide has summarized the available information on its chemical properties, synthesis, and spectral characteristics. Further research is warranted to explore its biological activities and potential roles in modulating cellular signaling pathways, which could open new avenues for its application in drug discovery and development.

References

- 1. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 2. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 3. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Bromo-2,6-dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 3-Bromo-2,6-dimethylbenzoic acid, a key intermediate in pharmaceutical and chemical research. The document provides a comparative analysis of the available synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale and pilot-plant production.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural features, including the bromine atom and the sterically hindered carboxyl group, make it a valuable building block for the synthesis of complex molecules with tailored biological activities and material properties. This guide explores the most viable methods for its preparation, focusing on direct bromination and a multi-step synthesis involving a Sandmeyer reaction.

Comparative Overview of Synthesis Pathways

Two principal strategies for the synthesis of this compound have been identified and are detailed below. The choice of pathway may depend on factors such as starting material availability, desired purity, and scalability.

Pathway 1: Direct Bromination of 2,6-Dimethylbenzoic Acid

This approach involves the direct electrophilic aromatic substitution of 2,6-dimethylbenzoic acid. While potentially more atom-economical, this method can present challenges in achieving the desired regioselectivity, as bromination can occur at different positions on the aromatic ring or on the methyl groups.

Pathway 2: Sandmeyer Reaction via 3-Amino-2,6-dimethylbenzoic Acid

This multi-step pathway offers greater control over the final product's regiochemistry. It proceeds through the formation of an amino-substituted precursor, which is then converted to the target bromo-compound via a Sandmeyer reaction. This method typically involves three key stages: nitration of 2,6-dimethylbenzoic acid, reduction of the nitro group to an amine, and finally, the diazotization of the amine followed by bromination.

Detailed Synthesis Protocols and Data

Pathway 1: Direct Bromination of 2,6-Dimethylbenzoic Acid

While direct bromination of 2,6-dimethylbenzoic acid has been reported, achieving selective bromination at the 3-position can be challenging. A general procedure using a brominating agent that favors aromatic substitution over benzylic bromination is presented.

Experimental Protocol:

A procedure for the bromination of 2,6-dimethylbenzoic acid involves the use of tetrabutylammonium tribromide (Bu4NBr3) as the brominating agent.[1]

-

Reaction Setup: To a solution of 2,6-dimethylbenzoic acid (1.0 equivalent) in a suitable solvent such as acetonitrile, add tetrabutylammonium tribromide (2.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated at 100 °C for 16 hours.[1]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and sodium carbonate. The organic phase is extracted with dichloromethane, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylbenzoic acid (75.1 mg, 0.50 mmol) | [1] |

| Reagent | Bu4NBr3 (482.2 mg, 1.0 mmol) | [1] |

| Temperature | 100 °C | [1] |

| Reaction Time | 16 h | [1] |

| Yield | 86% (as a yellow oil) | [1] |

Note: The original literature describes the product as a yellow oil and mentions a 50:1 mixture with 1,3-dibromo-2,4-dimethylbenzene, indicating that the primary product is the desired monobrominated species. However, the exact position of bromination is not explicitly confirmed as the 3-position in this specific context and would require further analytical characterization.

Pathway 2: Sandmeyer Reaction

This pathway provides a more definitive route to this compound.

The first step is the nitration of 2,6-dimethylbenzoic acid. This reaction requires careful control of temperature to prevent side reactions.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 2,6-dimethylbenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reaction Conditions: Maintain the reaction temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Work-up and Purification: Pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be recrystallized from a suitable solvent like ethanol.

The nitro group is reduced to an amine. A common method is catalytic hydrogenation.

Experimental Protocol:

A general procedure for the reduction of a nitrobenzoic acid derivative to the corresponding aminobenzoic acid is as follows.[2]

-

Reaction Setup: Dissolve 3-Nitro-2,6-dimethylbenzoic acid in a suitable solvent such as ethyl acetate in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (5% Pd-C).

-

Reaction Conditions: The mixture is stirred under a hydrogen atmosphere (balloon pressure) for several hours until the reaction is complete (monitored by TLC).[2]

-

Work-up and Purification: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by column chromatography or recrystallization.

Quantitative Data for a similar reduction:

| Parameter | Value | Reference |

| Starting Material | 2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol) | [2] |

| Catalyst | 5% Pd-C (0.10 g) | [2] |

| Reaction Time | 15 h | [2] |

| Yield | 90% (as a pure white solid) | [2] |

The final step is the conversion of the amino group to a bromo group using the Sandmeyer reaction.[3][4]

Experimental Protocol:

A general procedure for the Sandmeyer reaction is as follows.[4][5]

-

Diazotization: Dissolve 3-Amino-2,6-dimethylbenzoic acid in an aqueous solution of a strong acid like hydrobromic acid and cool the solution to 0-5 °C in an ice bath. Slowly add a cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will be evolved.

-

Work-up and Purification: After the addition is complete, the reaction mixture is warmed to room temperature and then heated to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed to give the crude product. Purification is typically achieved by recrystallization or column chromatography.

Visualizations

Synthesis Pathway Diagrams

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental Workflow for Sandmeyer Reaction

Caption: Step-by-step experimental workflow for the Sandmeyer reaction stage.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. Direct bromination offers a more concise synthesis but may require significant optimization to ensure high regioselectivity. The multi-step Sandmeyer reaction pathway, while longer, provides a more reliable and controlled method for obtaining the desired isomer with high purity. The choice of the optimal synthesis strategy will be dictated by the specific requirements of the research or development project, including scale, purity needs, and available resources. This guide provides the necessary foundational information for chemists to make an informed decision and to successfully implement the synthesis in a laboratory setting.

References

3-Bromo-2,6-dimethylbenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and characterization of 3-Bromo-2,6-dimethylbenzoic acid, a valuable building block in organic synthesis and drug discovery.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 123278-07-9 | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| InChI | InChI=1S/C9H9BrO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | [1][2] |

| InChI Key | KSSHISAHZOMUES-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C(=O)O)C(C)=CC=C1Br |

Synthesis Protocol: Electrophilic Bromination

While multiple synthetic routes can be envisioned, a common and direct method for the preparation of this compound is the electrophilic bromination of 2,6-dimethylbenzoic acid. The following protocol is a representative procedure based on established chemical principles for aromatic bromination.

Materials:

-

2,6-dimethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylbenzoic acid in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Catalysis: Carefully add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via electrophilic bromination.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 3-Bromo-2,6-dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-2,6-dimethylbenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous compounds and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and spectral databases.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.4 | Doublet | 1H | Ar-H |

| ~7.0-7.2 | Doublet | 1H | Ar-H |

| ~2.4 | Singlet | 6H | 2 x Ar-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~138-142 | Ar-C (quaternary, attached to CH₃) |

| ~135-138 | Ar-C (quaternary, attached to CH₃) |

| ~130-135 | Ar-CH |

| ~128-132 | Ar-CH |

| ~120-125 | Ar-C (quaternary, attached to Br) |

| ~120-125 | Ar-C (quaternary, attached to COOH) |

| ~20-25 | Ar-CH₃ |

| ~20-25 | Ar-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1550-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane, dimer) |

| 700-800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragmentation | Notes |

| 228/230 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine. |

| 211/213 | [M-OH]⁺ | Loss of hydroxyl radical. |

| 183/185 | [M-COOH]⁺ | Loss of carboxyl group. |

| 149 | [M-Br]⁺ | Loss of Bromine radical. |

| 104 | [C₈H₈]⁺ | Further fragmentation. |

| 91 | [C₇H₇]⁺ | Tropylium ion. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0 ppm).

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. Key parameters include a spectral width of ~220 ppm, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to TMS.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized by heating under vacuum.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in pairs of peaks separated by 2 m/z units for bromine-containing fragments.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of a compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. While the data presented is predictive, the outlined experimental protocols provide a robust framework for obtaining and interpreting empirical data, which is essential for definitive structural confirmation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromobenzoic Acid and 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Initial Note: Direct experimental ¹H and ¹³C NMR data for 3-Bromo-2,6-dimethylbenzoic acid was not available in the public databases searched. This guide provides a detailed analysis of the NMR spectra of two closely related structural analogues: 3-Bromobenzoic acid and 2,6-Dimethylbenzoic acid. This information serves as a valuable reference for understanding the spectroscopic characteristics of substituted benzoic acid derivatives.

¹H and ¹³C NMR Spectral Data

The quantitative ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromobenzoic acid and 2,6-Dimethylbenzoic acid are summarized below. These assignments are based on the analysis of their chemical structures and established spectroscopic principles.

3-Bromobenzoic Acid

Table 1: ¹H NMR Spectral Data for 3-Bromobenzoic Acid [1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 12.5 (broad) | s | - | 1H |

| H-2 | 8.15 | t | 1.8 | 1H |

| H-6 | 7.95 | ddd | 7.9, 1.8, 1.0 | 1H |

| H-4 | 7.70 | ddd | 8.0, 2.0, 1.0 | 1H |

| H-5 | 7.35 | t | 7.9 | 1H |

| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1] |

Table 2: ¹³C NMR Spectral Data for 3-Bromobenzoic Acid [1]

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 171.5 |

| C-2 | 136.0 |

| C-4 | 133.0 |

| C-1 | 132.8 |

| C-5 | 130.2 |

| C-6 | 128.8 |

| C-3 | 122.5 |

| Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1] |

2,6-Dimethylbenzoic Acid

Table 3: ¹H NMR Spectral Data for 2,6-Dimethylbenzoic Acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 11.90 | s (broad) | 1H |

| H-4 | 7.22 | m | 1H |

| H-3, H-5 | 7.07 | m | 2H |

| -CH₃ | 2.45 | s | 6H |

| Solvent: CDCl₃, Spectrometer Frequency: 90 MHz |

Table 4: ¹³C NMR Spectral Data for 2,6-Dimethylbenzoic Acid

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 172.9 |

| C-2, C-6 | 138.2 |

| C-1 | 135.5 |

| C-4 | 129.2 |

| C-3, C-5 | 127.9 |

| -CH₃ | 21.2 |

| Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[2] |

Experimental Protocols

The following methodologies provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of benzoic acid derivatives.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the benzoic acid derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering solvent signals in the ¹H NMR spectrum.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are visible, it is advisable to filter the solution through a small plug of glass wool or cotton in the pipette to prevent issues with the magnetic field homogeneity (shimming).[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the spectrometer's magnet. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity, which is indicated by a narrow and symmetrical solvent peak.[1]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of 12-15 ppm is generally sufficient for benzoic acid derivatives.

-

Acquisition Time: An acquisition time of 2-4 seconds is common.

-

Relaxation Delay (d1): A relaxation delay of 1-5 seconds is typically employed. For quantitative analysis, a longer delay may be necessary to ensure complete relaxation of all protons.

-

Number of Scans (ns): For a sample of this concentration, 8-16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup: The same sample prepared for ¹H NMR can be used. The spectrometer should be locked and shimmed as described for the ¹H NMR protocol.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A wider spectral width, typically 0-220 ppm, is required for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally used.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point. Quaternary carbons and carbonyl carbons have longer relaxation times, so a longer delay might be necessary for accurate quantitative measurements.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]

-

Visualization of NMR Assignments

The following diagrams illustrate the chemical structures of 3-Bromobenzoic acid and 2,6-Dimethylbenzoic acid with atom numbering corresponding to the NMR data tables.

References

An In-depth Technical Guide to the Core Chemical Properties of 3-Bromo-2,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two methyl groups on the benzoic acid scaffold, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple reaction sites for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials. The interplay of the electron-withdrawing bromine atom and the electron-donating methyl groups, combined with the steric hindrance they provide, imparts unique reactivity and specific physical properties to the molecule. This guide provides a comprehensive overview of its core chemical properties, available experimental data, and logical workflows for its synthesis and characterization.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, the following tables provide known and predicted values to guide researchers.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 123278-07-9 | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Ambient | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Molecular and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | Calculated |

| Monoisotopic Mass | 227.97859 Da | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C(=C(C=C1)Br)C)C(=O)O | [2] |

| InChI | 1S/C9H9BrO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | [1][2] |

| InChIKey | KSSHISAHZOMUES-UHFFFAOYSA-N | [1][2] |

| Predicted XlogP | 2.9 | [2] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 228.98587 | 138.5 | [2] |

| [M+Na]⁺ | 250.96781 | 151.1 | [2] |

| [M-H]⁻ | 226.97131 | 144.3 | [2] |

| [M+NH₄]⁺ | 246.01241 | 160.1 | [2] |

| [M+K]⁺ | 266.94175 | 140.2 | [2] |

Experimental Protocols & Synthesis

General Synthesis Workflow: Electrophilic Bromination

The synthesis would likely proceed via electrophilic aromatic substitution. Given the ortho- and para-directing nature of the methyl groups and the meta-directing nature of the carboxylic acid group, direct bromination of 2,6-dimethylbenzoic acid should yield the desired 3-bromo product.

Caption: General workflow for the synthesis and characterization of this compound.

Reactivity and Potential Applications

This compound serves as a versatile building block in organic synthesis. The presence of three key functional regions—the carboxylic acid group, the bromine atom, and the aromatic ring with its methyl groups—allows for a variety of subsequent chemical transformations.

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, or acyl chlorides, enabling the coupling of this fragment to other molecules.

-

Bromine Atom: The C-Br bond is a key site for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the formation of new carbon-carbon bonds. This is a critical step in building molecular complexity.

-

Aromatic Ring: The ring itself can undergo further electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.

These reactive sites make the compound a valuable intermediate for the synthesis of biologically active molecules in drug discovery programs. The halogenated benzoic acid motif is present in numerous compounds explored for various therapeutic areas.

Structure-Activity Relationship (SAR) Context

While no specific biological activity or signaling pathway data has been published for this compound itself, the broader class of substituted benzoic acid derivatives is widely studied in medicinal chemistry. The biological efficacy of these derivatives is highly dependent on the nature, number, and position of substituents on the aromatic ring.[3]

The introduction of halogen atoms, such as bromine, can significantly influence a molecule's properties by altering its lipophilicity, electronic character, and metabolic stability.[4] These changes can, in turn, affect how the molecule interacts with biological targets like enzymes or receptors.

Caption: Logical diagram illustrating the principles of Structure-Activity Relationship (SAR) studies.

Safety Information

Based on available safety data for this compound, it should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate with significant potential for use in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. While comprehensive public data on its properties and reactivity is limited, its structural features suggest a high degree of utility for constructing complex molecular architectures. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers working with this compound and to facilitate its application in developing novel and innovative chemical entities. Further experimental investigation into its physical properties, reactivity, and biological activity is warranted.

References

Navigating the Research Landscape of 3-Bromo-2,6-dimethylbenzoic Acid: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the commercial availability, chemical properties, and potential synthetic routes of 3-Bromo-2,6-dimethylbenzoic acid. While direct biological data on this specific molecule is limited in currently available literature, this guide also explores the broader context of substituted benzoic acids in biological systems to inform potential research directions.

Commercial Availability and Supplier Information

This compound (CAS No. 123278-07-9) is commercially available from a number of chemical suppliers, facilitating its acquisition for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of key suppliers and their offerings.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| FINETECH INDUSTRY LIMITED [1] | 123278-07-9 | C9H9BrO2 | 229.07 | Not Specified | Offers various pack sizes and provides MSDS and COA documentation. Custom synthesis and bulk quantities are available. |

| Sigma-Aldrich (Fluorochem) | 123278-07-9 | C9H9BrO2 | Not Specified | 98% | Available as a preferred partner product. Technical service is available for inquiries. |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its handling and application in a laboratory setting.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 123278-07-9 | [1] |

| Molecular Formula | C9H9BrO2 | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | Ambient Storage | |

| InChI Key | KSSHISAHZOMUES-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection, should be strictly followed when handling this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and similar transformations reported for related benzoic acid derivatives.

A potential approach involves the direct bromination of 2,6-dimethylbenzoic acid. The methyl groups are activating and ortho-, para-directing. However, the carboxylic acid group is deactivating and meta-directing. The steric hindrance from the two methyl groups ortho to the carboxyl group would likely direct the bromination to the position meta to the carboxyl group and ortho/para to the methyl groups.

Below is a conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of 2,6-dimethylbenzoic acid in an inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., iron(III) bromide) is added.

-

Bromination: Bromine is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched, for example, with an aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Biological Activity and Potential Research Applications (Contextual Overview)

Halogenated benzoic acid derivatives are recognized as important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals.[2] For instance, some are utilized in the production of quinolone-based chemotherapeutics.[2]

Recent studies have highlighted the diverse biological activities of various benzoic acid derivatives:

-

Autophagy-Lysosome Pathway: A study on benzoic acid derivatives isolated from Bjerkandera adusta revealed that a mono-halogenated benzoic acid derivative demonstrated significant bioactivity related to the activation of the autophagy-lysosome pathway.[3] This suggests that halogen substitution on the benzoic acid scaffold can influence cellular degradation pathways.

-

Enzyme Inhibition for Neurodegenerative Diseases: Novel series of benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are implicated in the pathology of Alzheimer's disease.[4] This line of research underscores the potential of the benzoic acid core in designing enzyme inhibitors.

-

Preparation of Biologically Active Compounds: The related compound, 3-Bromo-2-methylbenzoic acid, is used in the preparation of various biologically active compounds, including α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors.[5]

Given these precedents, this compound represents a valuable scaffold for further chemical derivatization and biological screening. Its unique substitution pattern may confer novel pharmacological properties. Future research could explore its potential as an intermediate in the synthesis of new therapeutic agents or screen it for activity in various biological assays, particularly in areas where other substituted benzoic acids have shown promise.

Conclusion

This compound is a readily accessible chemical entity with a defined set of physicochemical properties. While specific biological data for this compound is currently sparse, the well-established importance of substituted benzoic acids in medicinal chemistry and drug discovery suggests that it holds potential as a building block for the synthesis of novel, biologically active molecules. Further investigation into its synthesis optimization and its effects in various biological systems is warranted to fully elucidate its scientific value. Researchers are encouraged to use this guide as a foundational resource for their future studies involving this compound.

References

- 1. This compound | CAS: 123278-07-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. benchchem.com [benchchem.com]

- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Potential Research Areas for 3-Bromo-2,6-dimethylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, presents a compelling yet underexplored scaffold for novel research in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two methyl groups ortho to the carboxylic acid, suggests significant potential for the development of new therapeutic agents and advanced materials. This technical guide outlines promising research avenues for this compound, providing a foundation for its synthesis, exploration of its biological activities, and investigation into its materials science applications. While direct experimental data for this compound is limited, this document leverages data from structurally analogous compounds to propose viable research directions. All quantitative data from related compounds is summarized in structured tables, and detailed experimental protocols for key synthetic and analytical techniques are provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed research trajectories.

Introduction

Substituted benzoic acids are a cornerstone of modern chemical research, serving as versatile building blocks in a wide array of applications, from pharmaceuticals to polymers. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[1] this compound (Figure 1) is a sparsely documented compound that holds considerable promise due to its unique structural features. The steric hindrance provided by the two ortho methyl groups can influence the conformation of the carboxylic acid group, potentially impacting its interactions with biological targets. The presence of the bromine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, and may contribute to enhanced biological activity.

This guide aims to stimulate research into this promising molecule by outlining potential synthetic routes, proposing areas of investigation for its biological activity, and exploring its application in the field of materials science.

Figure 1: Chemical Structure of this compound

Chemical structure of the title compound.

Synthesis of this compound

Proposed Synthetic Pathway: Carboxylation of 2-Bromo-1,3-dimethylbenzene

A potential synthetic route to this compound involves the carboxylation of 2-bromo-1,3-dimethylbenzene. This method avoids the potential for decarboxylation that can occur when brominating 2,6-dimethylbenzoic acid directly.

References

Navigating the Safe Handling of 3-Bromo-2,6-dimethylbenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling protocols for 3-Bromo-2,6-dimethylbenzoic acid (CAS No. 123278-07-9), a compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in the drug development industry to ensure the safe use and management of this chemical.

Chemical Identification and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 123278-07-9 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | 98% | [2] |

| Storage Temperature | Ambient | [2] |

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and pictograms are crucial for understanding its potential risks.

Signal Word: Warning[2]

GHS Hazard Pictogram: [2]

-

GHS07: Exclamation Mark

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A detailed breakdown of the hazard classification is provided in Table 2.

| Hazard Class | Category | GHS Code | Description |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation |

Table 2: GHS Hazard Classification

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing the risks associated with this compound.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

Storage:

-

Store in a well-ventilated place.[2]

-

Keep the container tightly closed.

-

Store locked up.[2]

-

Store at ambient temperature.[2]

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended procedures for different routes of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

The following diagram outlines the first aid response protocol.

Caption: First aid procedures for different routes of exposure to this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

-

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Carbon oxides, Hydrogen bromide gas.

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

This guide is intended to provide essential safety and handling information. Always refer to the full Safety Data Sheet (SDS) before working with this compound and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. This compound | CAS: 123278-07-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 123278-07-9 [sigmaaldrich.com]

- 3. 123278-07-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. cdhfinechemical.com [cdhfinechemical.com]

Solubility Profile of 3-Bromo-2,6-dimethylbenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 3-Bromo-2,6-dimethylbenzoic acid. This guide, therefore, provides a comprehensive framework for understanding its expected solubility behavior based on the principles of physical chemistry and offers a detailed experimental protocol for its determination. The methodologies described herein are standard practices in the pharmaceutical and chemical industries for characterizing the solubility of new chemical entities.

Introduction to this compound and the Significance of its Solubility

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a hydrophobic benzene ring, a polar carboxylic acid group, and methyl and bromo substituents, suggests a nuanced solubility profile that is critical for its application in research and drug development. Understanding the solubility of this compound in various organic solvents is paramount for:

-

Reaction Media Selection: Choosing appropriate solvents for synthesis and subsequent reactions.

-

Purification and Crystallization: Developing effective methods for isolating and purifying the compound.

-

Formulation Development: Creating stable and effective dosage forms for potential therapeutic applications.

-

Pharmacokinetic and Toxicological Assessment: Predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as solubility is a key determinant of bioavailability.[1][2][3]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid group of the solute can form strong hydrogen bonds with the hydroxyl or carboxyl groups of the solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid group. The absence of a highly acidic proton on the solvent prevents deprotonation of the solute but still allows for good solvation. |

| Low Polarity | Dichloromethane, Chloroform, Ethyl Acetate | Low to Moderate | These solvents have a lower capacity for hydrogen bonding and polar interactions, leading to reduced solubility compared to more polar solvents. However, they can still interact with the hydrophobic portions of the molecule. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Very Low | The significant difference in polarity between the highly polar carboxylic acid group and the non-polar solvent results in weak solute-solvent interactions, leading to poor solubility. The principle of "like dissolves like" is the dominant factor here.[4][5] |

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary to obtain reliable quantitative solubility values. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8][9]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

3.1.1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.1.2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.[7][9] Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed. Alternatively, filter the supernatant through a syringe filter that is compatible with the organic solvent.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Measure the concentration of the diluted sample using the calibrated analytical method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of the Experimental Workflow

Application of Solubility Data in Research and Development

The quantitative solubility data obtained from the experimental protocol is a critical parameter that informs several stages of the research and drug development pipeline.

Visualization of the Role of Solubility Data

As illustrated in Figure 2, solubility data is not an isolated piece of information but a cornerstone of chemical and pharmaceutical development. It directly influences decisions in process chemistry, such as the choice of solvents for reaction and crystallization.[10] In formulation science, solubility dictates the types of dosage forms that can be developed and the strategies needed to enhance bioavailability.[11] For preclinical studies, solubility is a key input for predicting in vivo behavior and designing appropriate toxicological and pharmacokinetic studies.[1] Finally, during manufacturing and scale-up, solubility data is essential for controlling crystallization processes and ensuring product quality and consistency.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for its experimental determination and interpretation. The shake-flask method remains the most reliable approach for obtaining accurate thermodynamic solubility values. The resulting data is indispensable for advancing the research and development of this compound, from laboratory-scale synthesis to potential pharmaceutical applications. It is strongly recommended that researchers and drug development professionals invest in the experimental determination of this critical physicochemical property.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Page loading... [guidechem.com]